L-lactate

説明

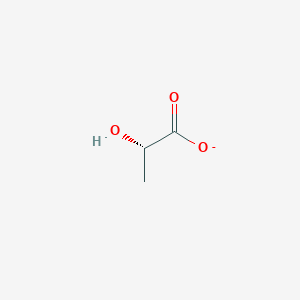

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-REOHCLBHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018949 | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-08-2, 27848-80-2 | |

| Record name | Lactate ion, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTATE ION, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/435SSH7H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

L Lactate Metabolism and Inter Organ Crosstalk

L-lactate Production Mechanisms

This compound is primarily produced from pyruvate (B1213749) through the action of lactate (B86563) dehydrogenase (LDH). wikipedia.orgnih.gov This process occurs under both anaerobic and aerobic conditions, with varying contributions from different metabolic pathways.

Anaerobic Glycolysis and this compound Dehydrogenase Isoforms

During anaerobic glycolysis, glucose is metabolized to pyruvate. mdpi.com When oxygen is limited, the conversion of pyruvate to this compound by LDH is crucial for regenerating NAD⁺ from NADH. wikipedia.orgmdpi.comnih.govnih.gov This regeneration of NAD⁺ is essential to sustain the continued flux of glycolysis and ATP production in the absence of oxidative phosphorylation. wikipedia.orgnih.govnih.gov

Lactate dehydrogenase exists as a tetrameric enzyme with different isoforms, primarily composed of two main subunits: LDH-M (encoded by the LDHA gene) and LDH-H (encoded by the LDHB gene). patsnap.comebi.ac.ukwikipedia.org These subunits combine to form five main isoenzymes: LDH-1 (H₄), LDH-2 (H₃M), LDH-3 (H₂M₂), LDH-4 (HM₃), and LDH-5 (M₄). patsnap.comebi.ac.ukwikipedia.org The distribution of these isoforms varies among tissues, reflecting their metabolic profiles. LDH-5 (M₄), predominantly found in tissues like skeletal muscle, preferentially catalyzes the conversion of pyruvate to lactate, facilitating glycolysis. nih.govd-nb.infonih.gov Conversely, LDH-1 (H₄), abundant in tissues like the heart, favors the conversion of lactate back to pyruvate. nih.govd-nb.info This differential expression of LDH isoforms plays a significant role in directing lactate flux within tissues and between organs. d-nb.info

Aerobic Glycolysis (Warburg Effect) in Specific Cellular Contexts

While lactate production is classically associated with anaerobic conditions, it is also a significant product of glucose metabolism even in the presence of oxygen, a phenomenon known as aerobic glycolysis or the Warburg effect. mdpi.comnih.govexplorationpub.comnih.gov This metabolic reprogramming is particularly prominent in rapidly proliferating cells, such as cancer cells. oup.comnih.govexplorationpub.comnih.gov In the Warburg effect, glucose uptake is significantly increased, and a large proportion of glucose is converted to lactate, even when oxidative phosphorylation is functional. oup.comexplorationpub.comnih.govmdpi.com This seemingly inefficient process provides rapidly dividing cells with metabolic intermediates necessary for biomass synthesis and regenerates NAD⁺ to maintain high glycolytic rates. nih.govnih.gov LDH-A (LDH-5) is often upregulated in cancer cells, promoting lactate production and its export into the tumor microenvironment via monocarboxylate transporters (MCTs), particularly MCT4. explorationpub.commdpi.comfrontiersin.org

Glutaminolysis Contributions to this compound Synthesis

While glycolysis is the primary source of this compound, glutaminolysis, the breakdown of glutamine, can also contribute to lactate production in certain cellular contexts, particularly in cancer cells. mdpi.com Glutamine is an important nutrient for many cancer cells, fueling both energy production and biosynthetic pathways. wikipedia.orgnih.gov While glutaminolysis primarily feeds the tricarboxylic acid (TCA) cycle, some intermediates can be diverted to produce lactate. mdpi.com This contribution highlights the metabolic flexibility of cancer cells and their ability to utilize various nutrient sources for energy and biomass.

This compound Utilization Pathways

This compound is not merely a metabolic end-product but is actively utilized by various tissues as an energy substrate or a precursor for gluconeogenesis. mdpi.comnih.govnih.gov

Oxidative Metabolism of this compound to Pyruvate

A major fate of this compound is its conversion back to pyruvate, a reaction catalyzed by LDH in the reverse direction. nih.govresearchgate.netnih.gov This pyruvate can then enter the mitochondria for complete oxidation through the TCA cycle and oxidative phosphorylation, generating ATP. nih.govresearchgate.netnih.gov This process, often referred to as the "lactate shuttle," allows lactate produced in one cell or tissue to be transported and utilized for energy in another. nih.govcapes.gov.br Tissues with high oxidative capacity, such as the heart, brain, and red skeletal muscle fibers, are significant consumers of lactate. mdpi.comnih.govcapes.gov.br

The oxidative metabolism of lactate within cells is facilitated by the mitochondrial lactate oxidation complex (mLOC). capes.gov.brpnas.orgnih.govphysiology.orgescholarship.org This complex is located on the inner mitochondrial membrane and is composed of several key components, including mitochondrial lactate dehydrogenase (mLDH), monocarboxylate transporter 1 (MCT1), the scaffolding protein CD147 (basigin), cytochrome oxidase (COX), and the mitochondrial pyruvate carrier (mPC). capes.gov.brpnas.orgnih.govphysiology.orgescholarship.orgplos.org

The mLOC enables the transport of lactate into the mitochondria via MCT1, where it is converted to pyruvate by mLDH. capes.gov.brpnas.orgescholarship.org The resulting pyruvate can then enter the mitochondrial matrix via the mPC and be oxidized in the TCA cycle. nih.govphysiology.orgescholarship.org This complex provides a direct pathway for lactate to fuel mitochondrial respiration, supporting ATP production, particularly during periods of high energy demand like exercise. mdpi.comcapes.gov.brpnas.org Studies have demonstrated that lactate oxidation can exceed pyruvate oxidation in isolated mitochondria, suggesting lactate's importance as a mitochondrial substrate, especially when its concentration is high. pnas.org The presence and activity of the mLOC highlight the sophisticated mechanisms by which cells handle and utilize lactate for energy generation. capes.gov.brplos.org

Gluconeogenesis from this compound in Hepatic and Renal Tissues

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. wikipedia.org The liver is the primary site of gluconeogenesis, with the kidneys also contributing significantly, particularly during prolonged fasting. wikipedia.orgdiabetesjournals.org this compound is a major gluconeogenic precursor in both organs. wikipedia.orgnih.govnih.gov

Cori Cycle Dynamics

The Cori cycle, also known as the lactic acid cycle, describes the metabolic cooperation between tissues producing lactate (such as muscle and red blood cells) and the liver (and to a lesser extent, the kidneys) which utilizes lactate for glucose synthesis. wikipedia.orgmedscape.comwikipedia.org In this cycle, lactate produced by anaerobic glycolysis in peripheral tissues is transported via the bloodstream to the liver. wikipedia.orgmedscape.comwikipedia.org In the liver, lactate is converted back to pyruvate by lactate dehydrogenase, and pyruvate then enters the gluconeogenic pathway to produce glucose. wikipedia.orgmedscape.comwikipedia.org This newly synthesized glucose can then be released back into the circulation to be used by other tissues, including the muscles, thus completing the cycle. wikipedia.org The Cori cycle is crucial for preventing lactic acidosis and for regenerating glucose during periods of high glycolytic flux. wikipedia.org

Intercellular this compound Shuttling

Beyond the systemic transport of lactate via the circulation as seen in the Cori cycle, intercellular lactate shuttling describes the movement of lactate between adjacent cells. wikipedia.org This process is facilitated by monocarboxylate transporters (MCTs) and plays a critical role in energy substrate delivery and metabolic communication in various tissues. wikipedia.orgresearchgate.netnih.gov

Astrocyte-Neuron this compound Shuttle (ANLS) in Brain Metabolism

The brain has high and continuous energy demands. nih.govkoreascience.kr The astrocyte-neuron lactate shuttle (ANLS) hypothesis proposes a mechanism for metabolic cooperation between astrocytes and neurons, where astrocyte-derived this compound serves as a crucial energy substrate for neurons. nih.govkoreascience.krkjpp.netmdpi.comkoreamed.org This hypothesis suggests that glucose is primarily taken up by astrocytes, metabolized to lactate, and then transported to neurons for oxidative metabolism. kjpp.netkoreamed.org

Role in Synaptic Activity and Energy Demand

Neuronal activity, particularly excitatory synaptic transmission, triggers increased energy demand. kjpp.netnih.gov According to the ANLS hypothesis, this increased neuronal activity leads to enhanced glucose uptake and glycolysis in astrocytes, resulting in increased this compound production and release. kjpp.netmdpi.comnih.gov This astrocytic lactate is then taken up by active neurons via monocarboxylate transporters (specifically MCT2, which is highly expressed in neurons) to fuel their energetic needs, including those associated with maintaining ionic gradients and neurotransmitter cycling. koreascience.krmdpi.comnih.gov While the ANLS hypothesis has been a fundamental framework, recent research suggests that neurons also have the capacity for direct glucose utilization, indicating a more complex picture of neuronal energy metabolism. nih.govkoreascience.kr Nevertheless, astrocyte-derived lactate is considered important for supporting neuronal activity and synaptic plasticity. koreascience.krkoreamed.orgmdpi.comneurology.org

Astrocytic Glycogenolysis and Glycolysis as this compound Sources

Astrocytes are the primary site of glycogen (B147801) storage in the brain. neurology.orgplos.org Both astrocytic glycogenolysis (the breakdown of glycogen) and glycolysis contribute to the production of this compound that can be shuttled to neurons. neurology.orgfrontiersin.orgelifesciences.org Neuronal activity and certain neurotransmitters, such as norepinephrine, can stimulate glycogenolysis in astrocytes, providing a source of glucose for glycolysis and subsequent lactate production. neurology.orgplos.orgfrontiersin.org This process allows for a rapid supply of energy to support heightened neuronal activity. plos.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23687877 fishersci.atfishersci.be (Note: Lactic acid CID is 612 wikipedia.org, and its conjugate base is lactate wikipedia.orgnih.gov) |

| Glucose | 5793 guidetopharmacology.orgscilit.comdsmz.denih.gov |

| Pyruvate | 107735 nih.gov (Note: Pyruvic acid CID is 1060 wikipedia.org, and its conjugate base is pyruvate nih.govwikipedia.org) |

Data Tables

While specific quantitative data tables on metabolic fluxes were not consistently available across the search results in a format suitable for direct extraction into tables, the following summarizes key findings regarding lactate's contribution to gluconeogenesis during fasting:

| Fasting Duration | Contribution of Cori Cycle Lactate to Gluconeogenesis (Human Volunteers) |

| 12 hours | 41% wikipedia.org |

| 20 hours | 71% wikipedia.org |

| 40 hours | 92% wikipedia.org |

Note: This table is based on data from a specific study wikipedia.org and may vary depending on individual factors and study design.

Muscle-to-Organ this compound Exchange

Skeletal muscle is a major site of this compound production, particularly during exercise. nih.govnih.gov This produced this compound is not merely a waste product but is released into the circulation and taken up by other tissues, including other muscles, the heart, liver, and brain, where it can be oxidized or used for gluconeogenesis. researchgate.netnih.govmdpi.com This muscle-to-organ this compound exchange is a key aspect of whole-body metabolic regulation. frontiersin.org

Skeletal Muscle this compound Production and Release

Skeletal muscle produces this compound through glycolysis, especially when energy demand is high and exceeds the rate of oxidative phosphorylation. nih.govnih.govasha.org This occurs during intense anaerobic exercise, where pyruvate is converted to this compound by lactate dehydrogenase (LDH), regenerating NAD+ to sustain glycolytic flux and ATP production. nih.govmdpi.com Even during moderate-intensity exercise, the rate of glycolysis can exceed oxidative capacity, leading to this compound production. nih.gov this compound produced in skeletal muscle is then released into the interstitial space and subsequently into the bloodstream, facilitated by monocarboxylate transporters, predominantly MCT4 in glycolytic fibers which are major this compound producers. nih.govbiologists.comnih.gov The rate of this compound release is influenced by factors such as exercise intensity, muscle fiber type, and training status. nih.govpaulogentil.com

This compound Uptake by Highly Oxidative Tissues (Heart, Red Muscle)

Highly oxidative tissues, such as the heart and red skeletal muscle fibers, are significant consumers of this compound. researchgate.netbiologists.comnih.govnih.gov These tissues express high levels of MCT1, a monocarboxylate transporter with a higher affinity for this compound, facilitating its rapid uptake. nih.govbiologists.com Once inside these oxidative cells, this compound can be converted back to pyruvate by LDH and channeled into the mitochondria for complete oxidation through the TCA cycle and oxidative phosphorylation, generating substantial amounts of ATP. nih.govmdpi.comnih.gov The heart, in particular, is a major consumer of this compound, especially during increased workload, utilizing it as a preferred fuel source. nih.govnih.govfrontiersin.org Similarly, red muscle fibers, with their high mitochondrial density, readily take up and oxidize this compound produced by more glycolytic fibers or released into the circulation. researchgate.netnih.govpaulogentil.com This uptake and oxidation of this compound by oxidative tissues contribute significantly to this compound clearance from the blood and serve as an efficient mechanism for energy substrate delivery. researchgate.netmdpi.com

Intracellular this compound Shuttling

Beyond cell-to-cell exchange, this compound is also involved in intracellular shuttling, moving between different compartments within a single cell. This intracellular movement plays a role in coordinating metabolic pathways and maintaining cellular redox balance. capes.gov.brresearchgate.netfoliamedica.bgbiologists.com

Cytosolic-Mitochondrial this compound Exchange

The concept of an intracellular lactate shuttle, particularly between the cytosol and mitochondria, has been proposed to explain how this compound produced in the cytosol can be efficiently oxidized within the mitochondria. researchgate.netwikipedia.orgnih.gov This shuttle involves the transport of this compound into the mitochondria, where it is converted to pyruvate by mitochondrial LDH (mLDH). researchgate.netmdpi.comfrontiersin.org The pyruvate can then enter the TCA cycle. kjpp.netmdpi.com While the existence and precise mechanisms of mitochondrial this compound transport and mLDH activity have been debated, evidence suggests the presence of mitochondrial monocarboxylate transporters (mMCTs), particularly MCT1, located in the inner mitochondrial membrane, facilitating this compound uptake. researchgate.netbiologists.commdpi.comfrontiersin.org This cytosolic-mitochondrial this compound exchange is thought to be a significant pathway for this compound disposal and energy production, especially in oxidative tissues. mdpi.comwikipedia.orgnih.gov It allows this compound to serve as an alternative substrate for mitochondrial respiration, potentially sparing glucose or pyruvate. biologists.comwikipedia.org

Peroxisomal this compound Dynamics and Redox Balance

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 107689 mpg.de |

Note: While "Lactic acid" has a PubChem CID of 612 wikipedia.org, the article focuses specifically on the this compound anion, which has a CID of 107689 mpg.de. Some sources may use "lactic acid" and "lactate" interchangeably, but biochemically, lactate is the conjugate base of lactic acid and is the predominant form at physiological pH. wikipedia.orgasha.org The CID provided is for the this compound stereoisomer.##

This compound, the L-enantiomer of lactic acid, is a pivotal chemical compound involved in intricate metabolic processes and extensive inter-organ communication throughout the body. wikipedia.orgfrontiersin.org Far from being a mere metabolic byproduct, this compound is now recognized as a dynamic and versatile molecule that is continuously produced and consumed across various tissues under both aerobic and anaerobic conditions. frontiersin.orgcapes.gov.brresearchgate.net Its movement between cellular compartments and distant organs is critically dependent on a family of transport proteins known as monocarboxylate transporters (MCTs). researchgate.netfoliamedica.bgnih.gov

This compound facilitates metabolic coordination between different tissues, acting as a key energy substrate and a precursor for gluconeogenesis. researchgate.netresearchgate.netnih.gov This inter-organ exchange allows for the efficient distribution and utilization of metabolic energy.

Muscle-to-Organ this compound Exchange

Skeletal muscle stands out as a primary site of this compound production, especially during physical exertion. nih.govnih.gov However, this produced this compound is not merely a metabolic waste product; it is released into the circulation and taken up by other tissues, including resting and active muscles, the heart, liver, and brain, where it can be oxidized for energy or used as a substrate for glucose synthesis (gluconeogenesis). researchgate.netnih.govmdpi.com This exchange of this compound between muscle and other organs represents a critical component of systemic metabolic regulation. frontiersin.org

Skeletal Muscle this compound Production and Release

Skeletal muscle generates this compound through the process of glycolysis, particularly when the rate of energy demand surpasses the capacity of oxidative phosphorylation. nih.govnih.govasha.org This phenomenon is pronounced during intense anaerobic exercise, where the enzyme lactate dehydrogenase (LDH) converts pyruvate to this compound, a reaction that regenerates NAD+ essential for sustaining glycolytic flux and ATP production. nih.govmdpi.com Even during moderate exercise, if the glycolytic rate outpaces oxidative capacity, this compound production occurs. nih.gov The this compound produced in muscle is subsequently transported out of the muscle fibers into the interstitial space and then into the bloodstream, a process facilitated by monocarboxylate transporters, with MCT4 being particularly abundant in glycolytic muscle fibers that are major this compound producers. nih.govbiologists.comnih.gov The rate at which this compound is released from skeletal muscle is influenced by factors such as the intensity of exercise, the specific type of muscle fibers involved, and the individual's training status. nih.govpaulogentil.com

This compound Uptake by Highly Oxidative Tissues (Heart, Red Muscle)

Tissues characterized by high oxidative capacity, such as the heart and red skeletal muscle fibers, are significant consumers of this compound. researchgate.netbiologists.comnih.govnih.gov These tissues exhibit high expression levels of MCT1, a monocarboxylate transporter with a strong affinity for this compound, which facilitates its rapid uptake. nih.govbiologists.com Once inside these oxidative cells, this compound can be converted back to pyruvate by LDH and directed into the mitochondria for complete oxidation via the TCA cycle and oxidative phosphorylation, yielding substantial amounts of ATP. nih.govmdpi.comnih.gov The heart, notably, is a major consumer of this compound, especially during periods of increased workload, utilizing it as a preferred energy source. nih.govnih.govfrontiersin.org Similarly, red muscle fibers, which are rich in mitochondria, efficiently take up and oxidize this compound produced by more glycolytic fibers or circulating in the blood. researchgate.netnih.govpaulogentil.com This uptake and oxidation of this compound by oxidative tissues play a crucial role in clearing this compound from the bloodstream and represent an efficient mechanism for delivering metabolic energy. researchgate.netmdpi.com

Intracellular this compound Shuttling

In addition to its role in cell-to-cell communication, this compound is also involved in intracellular shuttling, moving between different compartments within a single cell. This intracellular movement contributes to the coordination of metabolic pathways and the maintenance of cellular redox balance. capes.gov.brresearchgate.netfoliamedica.bgbiologists.com

Cytosolic-Mitochondrial this compound Exchange

The concept of an intracellular lactate shuttle, specifically involving the movement of this compound between the cytosol and mitochondria, has been proposed to explain how cytosolic this compound can be efficiently oxidized within the mitochondria. researchgate.netwikipedia.orgnih.gov This shuttle mechanism involves the transport of this compound into the mitochondria, where mitochondrial LDH (mLDH) converts it to pyruvate. researchgate.netmdpi.comfrontiersin.org The resulting pyruvate can then enter the TCA cycle for further oxidation. kjpp.netmdpi.com Although the existence and precise mechanisms of mitochondrial this compound transport and mLDH activity have been subjects of debate, evidence supports the presence of mitochondrial monocarboxylate transporters (mMCTs), particularly MCT1, located in the inner mitochondrial membrane, which facilitate this compound uptake into the mitochondria. researchgate.netbiologists.commdpi.comfrontiersin.org This cytosolic-mitochondrial this compound exchange is considered a significant pathway for this compound disposal and ATP production, particularly in tissues with high oxidative capacity. mdpi.comwikipedia.orgnih.gov It allows this compound to serve as an alternative substrate for mitochondrial respiration, potentially conserving glucose or pyruvate for other metabolic processes. biologists.comwikipedia.org

L Lactate Transport Systems

Monocarboxylate Transporters (MCTs) Family

The principal transporters responsible for L-lactate flux across the plasma membrane in mammalian cells are the monocarboxylate transporters (MCTs), which belong to the SLC16 solute carrier family. frontiersin.orgoup.comtaylorandfrancis.com This family consists of 14 members, but only the first four, MCT1 (SLC16A1), MCT2 (SLC16A7), MCT3 (SLC16A8), and MCT4 (SLC16A3), have been experimentally confirmed to transport metabolically relevant monocarboxylates like this compound, pyruvate (B1213749), and ketone bodies. frontiersin.orgportlandpress.com These transporters are characterized by a predicted structure of 12 transmembrane domains.

Isoform Specificity and Tissue Distribution (MCT1, MCT2, MCT3, MCT4)

The different MCT isoforms exhibit distinct substrate affinities and tissue distribution patterns, reflecting their specialized roles in metabolism. frontiersin.orgnih.gov

MCT1: This isoform has a wide tissue distribution and is found in most cells, including erythrocytes, heart, red skeletal muscle, liver, and kidney. nih.govportlandpress.commdpi.com MCT1 generally has a moderate affinity for this compound (Km typically around 5 mM) nih.gov. It facilitates both uptake for oxidation or gluconeogenesis and efflux, depending on the metabolic state of the cell and the prevailing concentration gradients. nih.govportlandpress.com In skeletal muscle, MCT1 expression is higher in oxidative fibers, suggesting its role in lactate (B86563) uptake for use as a respiratory fuel. nih.gov

MCT2: MCT2 is a high-affinity transporter with a more restricted tissue distribution compared to MCT1, found in tissues such as the brain (particularly neurons), kidney, liver, and testis. nih.govprinceton.edu It exhibits a significantly higher affinity for this compound (Km around 0.5-0.7 mM) and pyruvate than MCT1. nih.gov Its localization in neurons supports the astrocyte-neuron lactate shuttle hypothesis, where it facilitates lactate uptake by neurons. frontiersin.orgportlandpress.comnih.govmdpi.com

MCT3: This isoform has a unique and highly restricted tissue distribution, being primarily localized to the basolateral membrane of the retinal pigment epithelium and choroid plexus epithelia. nih.gov Its specific function appears to be related to lactate transport in these barrier tissues.

MCT4: MCT4 is predominantly expressed in highly glycolytic tissues, such as white skeletal muscle fibers, astrocytes, white blood cells, and chondrocytes. It is characterized by a lower affinity for this compound (Km around 20-28 mM) but possesses a high transport capacity. nih.gov This makes MCT4 particularly important for the efficient efflux of large amounts of lactate produced during high rates of glycolysis. nih.govprinceton.edu In the brain, MCT4 is mainly found in astrocytes, facilitating lactate release to neurons. mdpi.commedcraveonline.com

The differential expression and kinetic properties of these isoforms allow for fine-tuning of lactate transport according to the specific metabolic needs of different tissues and cell types. nih.gov

Here is a summary of the tissue distribution and affinity characteristics of key MCT isoforms involved in this compound transport:

| MCT Isoform | Primary Tissue Distribution | Relative Affinity for this compound | Primary Role (Efflux/Influx) |

| MCT1 | Ubiquitous (Erythrocytes, Heart, Oxidative Skeletal Muscle, Liver, Kidney, Brain) nih.govportlandpress.commdpi.com | Moderate (Km ~5 mM) nih.gov | Both (Context-dependent) nih.govportlandpress.comprinceton.edu |

| MCT2 | Brain (Neurons), Kidney, Liver, Testis nih.govprinceton.edu | High (Km ~0.5-0.7 mM) nih.gov | Influx (especially in neurons) frontiersin.orgportlandpress.comnih.govprinceton.edu |

| MCT3 | Retinal Pigment Epithelium (Basolateral membrane), Choroid Plexus Epithelia nih.gov | Not extensively characterized | Efflux (in RPE) |

| MCT4 | Glycolytic Tissues (White Skeletal Muscle, Astrocytes, White Blood Cells, Chondrocytes) | Low (Km ~20-28 mM) nih.gov | Efflux (especially from glycolytic cells) nih.govprinceton.edu |

Proton-Linked Transport Mechanisms

MCTs facilitate the transport of monocarboxylates, including this compound, across the plasma membrane via a proton-linked symport mechanism. frontiersin.orgoup.comnih.govtaylorandfrancis.comebi.ac.uk This means that the transport of this compound is coupled to the co-transport of a proton (H+) in the same direction. frontiersin.orgoup.comnih.govtaylorandfrancis.com This process is a form of facilitated diffusion and does not directly consume ATP. Instead, the driving force for transport is the electrochemical gradient of both this compound and protons across the membrane. At physiological pH, lactic acid is largely dissociated into lactate and H+; the co-transport of H+ with lactate is essential for its movement across the lipid bilayer. frontiersin.orgoup.com Research suggests that the bound substrate itself may play a role in accepting and shuttling a proton within the transporter to initiate the conformational change required for transport. oup.com Key charged residues within the transporter, such as Lys38, Asp309, and Arg313 (based on MCT1 numbering), are important for substrate binding and the initiation of this alternating access mechanism. oup.com

Ancillary Protein Requirements for Functional MCT Expression

For proper expression and function at the plasma membrane, several MCT isoforms require association with ancillary proteins. mdpi.comnih.govplos.orgresearchgate.net The primary ancillary proteins for MCTs are CD147 (also known as basigin or EMMPRIN) and embigin (also known as gp70). mdpi.comnih.govplos.orgresearchgate.net These are transmembrane glycoproteins belonging to the immunoglobulin superfamily. nih.gov

CD147: This protein is the preferred binding partner for MCT1, MCT3, and MCT4. mdpi.comnih.govplos.orgresearchgate.net Association with CD147 is necessary for the correct targeting and functional expression of these MCT isoforms at the cell surface. mdpi.comnih.govplos.orgresearchgate.net Studies have shown that this interaction assists in the expression of functional protein at the plasma membrane.

Embigin: Embigin has been shown to form a complex with MCT2, which is required for its proper insertion and function in the plasma membrane. nih.govplos.orgresearchgate.net

While the association with these ancillary proteins is generally required for optimal functional expression, some studies suggest that the transport function itself may not be absolutely dependent on this assembly in all contexts. mdpi.com The interaction with ancillary proteins appears to be crucial for the stability and efficient trafficking of the MCTs to the cell surface. mdpi.complos.orgresearchgate.net

Alternative this compound Transport Mechanisms

While MCTs are the primary mediators of this compound transport, evidence suggests that alternative mechanisms may also contribute to lactate flux across cell membranes, particularly under specific physiological or pathological conditions. researchgate.netnih.gov

Pannexin Channels and Connexin Hemichannels

Pannexin (Panx) channels and connexin (Cx) hemichannels are large pore channels that can mediate the release of various molecules, including metabolites and signaling molecules. nih.govnih.govpnas.org While primarily known for their roles in ATP release and intercellular communication (in the case of connexins forming gap junctions), recent research indicates their potential involvement in this compound transport. researchgate.netnih.govnih.govnih.govpnas.org

Pannexin hemichannels, particularly Pannexin 1 (Panx1), have been shown to be involved in transporting lactate across astrocytic membranes. nih.gov Studies in the central nervous system suggest that pannexin and connexin hemichannels can function as conduits for lactate release, and this mechanism may be recruited during conditions like hypoxia and enhanced neuronal activity. researchgate.netnih.gov Experimental evidence using blockers of pannexin and connexin hemichannels has demonstrated a reduction in lactate release from brain slices, indicating a contribution of these channels to lactate efflux. researchgate.netnih.gov While MCTs are considered the main pathway for lactate transport, hemichannel-mediated transport may play a significant role, especially in specific contexts like the brain's metabolic crosstalk between glial cells and neurons. frontiersin.orgresearchgate.netnih.gov Connexin hemichannels, such as those formed by Cx43, have also been suggested to support lactate efflux, although this has been less directly demonstrated compared to their permeability to other molecules. nih.govvaincrealzheimer.org

| Channel Type | Primary Substrates (besides this compound) | Potential Role in this compound Transport | Conditions of Involvement |

| Pannexin Channels | ATP, Spermidine, Creatine pnas.org | Efflux researchgate.netnih.govnih.govbiorxiv.org | Hypoxia, Enhanced Neuronal Activity researchgate.netnih.gov |

| Connexin Hemichannels | ATP, various ions and small molecules nih.govvaincrealzheimer.org | Efflux (suggested for Cx43) researchgate.netnih.govnih.govvaincrealzheimer.org | Hypoxia, Enhanced Neuronal Activity researchgate.netnih.gov |

L Lactate As a Signaling Molecule

Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81) Signaling

The hydroxycarboxylic acid receptor 1 (HCAR1), also known as G protein-coupled receptor 81 (GPR81), is a cell-surface receptor that mediates many of the signaling effects of L-lactate. frontiersin.orgbiorxiv.orgresearchgate.net GPR81 is a Gi/o-coupled G protein-coupled receptor. wikipedia.orgplos.org It is expressed in various tissues, including adipose tissue, skeletal muscle, brain, liver, and immune cells. researchgate.netresearchgate.netahajournals.org

This compound as the Endogenous Ligand and Receptor Activation

This compound is identified as the endogenous ligand for GPR81/HCAR1. frontiersin.orgbiorxiv.orgoaepublish.com The binding of this compound to GPR81 activates the receptor. oaepublish.comcambridge.org GPR81 can be activated by lactate (B86563) within a physiological concentration range, typically cited as 1-20 mM. oaepublish.comfrontiersin.org This activation is the initial step in initiating downstream signaling cascades. cambridge.orgnih.gov

Gi-protein Coupled Signal Transduction and cAMP Inhibition

Upon activation by this compound, GPR81 couples to Gi proteins. researchgate.netwikipedia.orgcambridge.org Gi-protein activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netcambridge.orgnih.gov This results in a decrease in intracellular cAMP levels. researchgate.netcambridge.orgnih.gov The reduction in cAMP subsequently affects the activity of protein kinase A (PKA), a key downstream effector of cAMP. researchgate.netcambridge.orgfrontiersin.org

Downstream Cellular Pathways Modulated by GPR81 Activation

GPR81 activation and the subsequent decrease in cAMP levels modulate several downstream cellular pathways. A primary effect observed in adipocytes is the inhibition of lipolysis, as cAMP is a key mediator in the control of this process. oaepublish.comcambridge.org In other cell types, GPR81 activation has been linked to various effects, including the regulation of cancer cell glycolysis and survival, chemoresistance, and the expression of monocarboxylate transporters (MCTs) like MCT1 and MCT4. biorxiv.org In leukocytes, such as macrophages, GPR81 can inhibit NF-κB signaling and inflammasome activity, contributing to anti-inflammatory effects. biorxiv.orgfrontiersin.org GPR81 signaling has also been implicated in modulating pathways like PI3K/AKT/CREB and ERK1/2 in different cellular contexts. researchgate.netfrontiersin.orglife-science-alliance.org In neurons, GPR81 activation can influence neuronal activity and potentially play a role in neuroprotection. nih.govresearchgate.netunil.ch

Autocrine and Paracrine this compound Signaling via GPR81

This compound signaling through GPR81 can occur via both autocrine and paracrine mechanisms. nih.gov In autocrine signaling, lactate produced by a cell activates GPR81 on the surface of the same cell. nih.gov Paracrine signaling involves lactate released by one cell activating GPR81 on neighboring cells. nih.gov This is particularly relevant in contexts like the tumor microenvironment, where cancer cells produce high levels of lactate which can then signal to surrounding immune cells, endothelial cells, and adipocytes through GPR81. biorxiv.orgnih.govresearchgate.net These autocrine and paracrine loops contribute to processes such as angiogenesis, immune evasion, and chemoresistance. biorxiv.orgnih.gov

Redox Signaling Mediated by this compound

This compound plays a role in regulating cellular redox state, primarily through its interconversion with pyruvate (B1213749), which affects the NAD+/NADH ratio. researchgate.netbiologists.com This metabolic coupling is fundamental to maintaining redox homeostasis. nih.govbiologists.com Changes in the intracellular lactate concentration and the activity of monocarboxylate transporters, particularly MCT1, have been shown to impact redox signaling mechanisms. researchgate.net While the direct signaling mechanisms of lactate on redox state are intertwined with its metabolic role, the resulting alterations in the NAD+/NADH ratio can influence the activity of redox-sensitive enzymes and transcription factors, thereby modulating various cellular processes. frontiersin.orgbiologists.com

Interaction with Key Regulatory Factors

Beyond GPR81 and redox modulation, this compound can interact with other key regulatory factors. It has been shown to influence the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1) and NF-κB. biorxiv.orgfrontiersin.org Furthermore, a recently identified mechanism involves lactylation, a post-translational modification where a lactyl group is attached to lysine (B10760008) residues of proteins, including histones. frontiersin.orgthno.org This modification, driven by intracellular lactate levels, can alter chromatin structure and gene expression, representing a novel layer of lactate-mediated signaling and regulation. frontiersin.orgthno.orgmdpi.com Lactylation has been implicated in various processes, including immune modulation and the regulation of enzymes involved in metabolism. frontiersin.orgthno.org

This compound, traditionally viewed as a metabolic byproduct, has emerged as a significant signaling molecule influencing various cellular processes. Beyond its role in energy metabolism, this compound participates in complex signaling networks, modulating key pathways involved in cellular adaptation, inflammation, and growth. This article focuses specifically on the interactions of this compound with Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-kappa B (NF-κB), and the mTOR signaling pathway.

This compound, the end product of glycolysis catalyzed by lactate dehydrogenase (LDH), is increasingly recognized for its diverse signaling roles in various tissues, including the brain and skin. researchgate.netfrontiersin.orgmdpi.comdntb.gov.ua It can act both intracellularly and extracellularly, influencing cellular function through direct or receptor-mediated mechanisms. frontiersin.org Intracellularly, this compound can alter the cellular redox state by increasing the NADH/NAD+ ratio. frontiersin.org Extracellularly, this compound can activate G protein-coupled receptors (GPCRs), such as GPR81. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org These signaling capabilities suggest that this compound is not merely a waste product but a fine regulator of cellular processes. researchgate.netresearchgate.net

Epigenetic Modulation by L Lactate: Lactylation

Histone L-lactylation as a Post-Translational Modification

Histone lactylation is a prevalent post-translational modification occurring on the lysine (B10760008) residues of histone proteins. aginganddisease.orgspandidos-publications.com This modification can directly enhance gene transcription from chromatin. spandidos-publications.com

Identification and Characterization of L-lactylation Sites

Histone lactylation was initially identified using techniques such as high-performance liquid chromatography (HPLC)-tandem mass spectrometry (MS/MS), which revealed a mass increase of 72.021 Da on lysine residues. frontiersin.org This was further validated using synthesized lactylated peptides and pan anti-lactyllysine antibodies. frontiersin.org The formation of cyclic ammonium (B1175870) ions during MS/MS analysis also serves as a method for identification. frontiersin.org

Initial studies in 2019 identified 28 lactylation sites on core histones in mouse bone marrow-derived macrophages and human HeLa cells. spandidos-publications.comfrontiersin.org Since then, numerous histone Kla modification sites have been identified in various species, including on histones H2A, H2B, H3, and H4. thno.orgnih.gov H3K18 lactylation is particularly notable, often found enriched in gene promoter and enhancer regions and linked to active gene expression and various biological processes. thno.orgmdpi.com Other identified sites with regulatory functions include H2BK6, H3K9, H3K14, H3K23, H3K56, H4K5, H4K80, and H4K12. thno.org Variations in identified sites can occur due to species-specific or spatiotemporal dynamics. nih.gov

Mechanisms of L-lactate-Derived L-lactylation on Histone Lysine Residues

This compound is an established precursor for lysine lactylation, primarily through its conversion to lactyl-CoA. frontiersin.orgfrontiersin.orgijbs.comnih.govresearchgate.netpnas.org Lactate (B86563) is mainly generated through glycolysis but can also come from glutamine catabolism and uptake via monocarboxylate transporters (MCTs). frontiersin.orgijbs.comnih.govresearchgate.net

The transfer of the lactyl group from lactyl-CoA to lysine residues is catalyzed by enzymes known as "writers," analogous to acetyltransferases in acetylation. mdpi.comijbs.compnas.orgportlandpress.com The acetyltransferase enzyme p300 has been implicated in the lysine lactylation of histones. frontiersin.orgnih.govnih.govfrontiersin.org Studies have shown that p300 can act as a lactyltransferase, transferring lactyl groups from lactyl-CoA to lysine sites. pnas.org Overexpression of p300 can increase histone lactylation levels, while its knockdown can decrease H3K18la levels. nih.gov Other potential "writers" include CBP, GCN5, KAT7, and KAT8. spandidos-publications.comnih.govportlandpress.com

While enzymatic pathways involving lactyl-CoA are primary, a non-enzymatic process involving methylglyoxal (B44143) converted into lactoylglutathione (LGSH) has also been proposed to be involved in lactylation. frontiersin.orgnih.govresearchgate.net

Regulation of Gene Transcription and Chromatin Accessibility

Histone lactylation plays a crucial role in regulating gene transcription and chromatin accessibility. frontiersin.orgspandidos-publications.comfrontiersin.orgmdpi.com It can directly enhance gene transcription from chromatin. spandidos-publications.com Histone Kla regulates gene transcription mainly by modifying chromatin structure, modulating transcription factor binding activity, and dynamically regulating the accessibility of gene promoter regions. mdpi.com

H3K18 lactylation, in particular, is associated with enhanced chromatin accessibility and the activation of gene regulatory networks. frontiersin.orgmdpi.comresearchgate.net It can promote the accessibility of active enhancers and the deployment of gene networks. researchgate.net For instance, H3K18la is recognized for its role in modulating macrophage polarization states by directly up-regulating the transcription of reparative genes. dovepress.commdpi.commdpi.comahajournals.org Accumulation of lactate can lead to significant upregulation in H3K18la, increasing cellular chromatin accessibility and gene transcription. mdpi.com

Histone lactylation can also influence cellular identity and transformation processes. spandidos-publications.com For example, induction of histone lactylation at pluripotency loci can promote the reprogramming of somatic cells. ijbs.com

Non-Histone Protein L-lactylation

Beyond histones, lactylation also occurs on a diverse range of non-histone proteins. frontiersin.orgaginganddisease.orgspandidos-publications.comrsc.orgfrontiersin.org This form of lactylation can significantly affect protein function by regulating their activity, interactions, and stability. spandidos-publications.comfrontiersin.org

Non-histone lactylation impacts proteins other than histones, including metabolic enzymes, transcriptional regulators, and signal transduction molecules. aginganddisease.orgfrontiersin.org It can influence chromatin structure and function through various enzymes involved in metabolism. aginganddisease.org For example, lactylation of glycolytic enzymes like aldolase (B8822740) A and phosphofructokinase can decrease their enzymatic activities. spandidos-publications.com

Numerous lactylated proteins and sites have been identified in various organisms and cell types. frontiersin.orgnih.govrsc.org High-throughput proteomics studies have revealed a large number of lactylated proteins and sites, indicating a global regulatory role. frontiersin.org While initially identified in microbial pathogens and plants, the occurrence and function of lactylation in non-histone proteins in mammalian cells have become increasingly recognized. rsc.orgdovepress.com Studies using bioorthogonal chemical reporters have revealed many novel modification sites in non-histone proteins in mammalian cells. rsc.org

Non-histone lactylation is associated with inflammation and immunity, influencing these processes by modulating protein activity and cellular metabolism. frontiersin.org It plays a role in coordinating immune responses, tissue repair, and inflammatory reactions. frontiersin.org

Regulation of L-lactylation and De-lactylation Processes

The process of lactylation is dynamically regulated by the balance between the addition and removal of lactyl groups, mediated by specific enzymes. aginganddisease.orgspandidos-publications.comportlandpress.com These enzymes are referred to as "writers" (adding lactyl groups) and "erasers" (removing lactyl groups). mdpi.comijbs.comportlandpress.comnih.gov

Role of Acetyltransferases (Writers)

Acetyltransferases play a significant role as "writers" in protein lactylation. spandidos-publications.commdpi.comportlandpress.com The histone acetyltransferase p300 is a key enzyme demonstrated to influence histone lactylation levels. spandidos-publications.comnih.govfrontiersin.org Its catalytic role in histone H3 and H4 lactylation and corresponding transcriptional activation has been identified. spandidos-publications.com Overexpression of p300 leads to increased lactyl marks, while its deletion causes a decrease. spandidos-publications.com This positions p300 as a likely writer linking cellular metabolism with gene expression. spandidos-publications.com

Other acetyltransferase families and members, such as CBP, the MYST proteins (including KAT7), and the GNAT superfamily (including GCN5), have also drawn attention for their potential roles in histone lactylation. spandidos-publications.comnih.govportlandpress.com GCN5 has emerged as an important writer in monocyte-macrophage function and reparative gene expression. spandidos-publications.com KAT7 has been implicated in directing lactylation at specific histone sites like H3K9. spandidos-publications.com KAT8 has been identified as a pan-Kla writer capable of installing lactylation across a wide range of substrates. spandidos-publications.comnih.gov

These findings suggest that acetyltransferases, traditionally known for their role in acetylation, are also involved in catalyzing the addition of lactyl groups to both histone and non-histone proteins. spandidos-publications.comnih.govportlandpress.com

Role of Deacetylases (Erasers), including HDACs and SIRT1-3

The dynamic nature of epigenetic modifications necessitates mechanisms for their removal, and for lactylation, this function is primarily carried out by "eraser" enzymes. Histone deacetylases (HDACs) and sirtuins (SIRTs), traditionally known for removing acetyl groups from lysine residues, have been identified as key enzymes capable of removing lactyl groups, thus acting as delactylases thno.orgresearchgate.netphysiology.orgaginganddisease.orgcambridge.orgnih.govportlandpress.comspandidos-publications.com.

Research, including in vitro experiments, has demonstrated that classical HDACs, specifically HDAC1, HDAC2, and HDAC3 (Class I HDACs), exhibit substantial delactylase activity, effectively reducing levels of histone lactylation at sites such as H3K18la and H4K5la nih.govphysiology.orgaginganddisease.orgcambridge.orgnih.govspandidos-publications.com. Inhibition of HDAC1-3 has been shown to lead to increased pan-Kla levels physiology.orgaginganddisease.org. While SIRT1, SIRT2, and SIRT3 (Class III HDACs) have also been reported to slightly reduce histone lactylation in vitro, their effect on pan-Kla levels in vivo appears less pronounced compared to HDAC1-3, suggesting potential differences in substrate specificity or the involvement of cofactors in a cellular context physiology.orgaginganddisease.orgcambridge.orgnih.govportlandpress.com. For example, SIRT2 has been found to act as a histone delactylase, inhibiting the proliferation and metastasis of neuroblastoma cells by removing lactyl groups nih.gov. SIRT3 has also been implicated in regulating lactylation of non-histone proteins, such as the mitochondrial fission protein Fis1 and cyclin E2 (CCNE2) aginganddisease.org.

The finding that enzymes traditionally involved in deacetylation can also remove lactylation highlights a potential point of convergence and crosstalk between these two important lysine modifications physiology.orgcreative-proteomics.com. The balance between the activity of "writer" enzymes like p300 and "eraser" enzymes like HDACs and SIRTs is crucial for the dynamic regulation of protein lactylation levels and, consequently, for controlling downstream cellular processes and gene expression nih.govportlandpress.com.

Crosstalk Between L-lactylation and Other Epigenetic Modifications

Epigenetic regulation is a complex and interconnected network where different modifications can influence each other, a phenomenon known as epigenetic crosstalk. Lactylation is not an isolated modification and engages in complex crosstalk with other PTMs, particularly acetylation, given the similarities in the modified residue (lysine) and some of the enzymes involved thno.orgnih.govfrontiersin.orgmdpi.comcreative-proteomics.comspandidos-publications.comnih.gov.

Both lactylation and acetylation occur on lysine residues, leading to potential competition for modification sites on the same protein nih.govfrontiersin.orgcreative-proteomics.com. The cellular levels of their respective metabolic precursors, lactyl-CoA and acetyl-CoA (both derived from pyruvate), can influence the balance between these two modifications nih.govfrontiersin.org. Some studies suggest a competitive relationship, where increased lactylation might inhibit acetylation, and vice versa, depending on the specific protein, site, and cellular context creative-proteomics.comspandidos-publications.com. For instance, class I HDAC inhibitors facilitated H3K18 acetylation while inhibiting its lactylation in hepatic stellate cells, suggesting a competitive dynamic at this specific site creative-proteomics.com.

Furthermore, enzymes involved in one modification can influence the other. As mentioned, HDACs and SIRTs can act as erasers for both acetylation and lactylation physiology.orgaginganddisease.orgcambridge.orgnih.govportlandpress.comspandidos-publications.com. The "writer" enzyme p300 is known to catalyze both acetylation and lactylation nih.govfrontiersin.orgresearchgate.netphysiology.orgaginganddisease.orgcambridge.orgnih.govijbs.com. This shared enzymatic machinery provides a direct molecular basis for crosstalk between these modifications creative-proteomics.comspandidos-publications.com.

Beyond acetylation, emerging research indicates crosstalk between lactylation and other PTMs, such as methylation and phosphorylation thno.orgfrontiersin.org. For example, histone lactylation has been shown to interact with RNA m6A methylation, influencing gene expression in the context of tumorigenesis frontiersin.org. Lactylation of proteins involved in signaling pathways, such as those in the TGF-β and Wnt pathways, can also indirectly interact with modifications like phosphorylation by affecting protein conformation, interactions, or stability thno.orgaginganddisease.org. While the understanding of crosstalk between lactylation and modifications other than acetylation is still in its early stages, it is becoming clear that lactylation is an integral part of the intricate network of PTMs that collectively regulate cellular function and gene expression thno.orgmdpi.comcreative-proteomics.comspandidos-publications.comnih.gov.

The interplay between lactylation and other epigenetic marks allows for fine-tuning of cellular responses to metabolic cues and environmental changes. This complex crosstalk underscores the importance of studying lactylation not in isolation but within the broader context of the cellular epigenetic and metabolic landscape.

L Lactate in Cellular and Tissue Homeostasis and Pathophysiology

L-lactate in Brain Function and Neurological Disorders

In the central nervous system (CNS), this compound plays a multifaceted role, acting as a vital energy source for neurons and a signaling molecule that influences various brain functions. neurology.orgnih.govmdpi.comkjpp.netnih.gov It is primarily produced by astrocytes through aerobic glycolysis and the breakdown of glycogen (B147801), and then transported to neurons via monocarboxylate transporters (MCTs), particularly MCT2 on neurons, in a process known as the astrocyte-neuron lactate (B86563) shuttle (ANLS). neurology.orgnih.govmdpi.comnih.govelifesciences.org This metabolic coupling is essential for supporting the high energy demands of neuronal activity. neurology.orgelifesciences.org

Role in Brain Development and Synaptic Plasticity

This compound is involved in brain development and significantly influences synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity. neurology.orgfrontiersin.orgapacsci.comfrontiersin.orgnih.gov It supports synaptic activity and is considered critical for the induction of molecular changes required for memory formation. frontiersin.orgmdpi.compnas.org Research indicates that this compound can stimulate the expression of genes related to synaptic plasticity, such as Arc, c-Fos, and Zif268, through mechanisms involving NMDA receptor activity and downstream signaling pathways like Erk1/2. nih.govpnas.org Lactate can also upregulate the expression of brain-derived neurotrophic factor (BDNF), a key factor in neurodevelopment and neuroplasticity. apacsci.com Studies have shown that this compound administration can enhance long-term potentiation (LTP), a cellular model of learning and memory, and improve synaptic density and morphology. nih.govmdpi.com

This compound's Impact on Memory Formation and Cognitive Functions

This compound plays a crucial role in memory formation and various cognitive functions. neurology.orgnih.govnih.govelifesciences.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.commdpi.com It has been demonstrated that this compound released by astrocytes is essential for the formation and maintenance of long-term memory. mdpi.com Studies involving exogenous this compound administration have shown improvements in spatial learning and memory performance in animal models. elifesciences.orgnih.govmdpi.com This cognitive enhancement is potentially mediated through the upregulation of synaptic proteins vital for synaptic transmission and memory formation, such as PSD95, synaptophysin (SYP), and GAP43, in a process dependent on neuronal MCT2. mdpi.com Furthermore, this compound administration has been linked to increased neuronal mitochondrial biogenesis, which is associated with improved schema memory formation. elifesciences.org

This compound in Neuroprotection and Ischemia

This compound has demonstrated neuroprotective effects in various pathological conditions, including cerebral ischemia, a condition characterized by reduced blood flow to the brain. kjpp.netnih.govfrontiersin.orgnih.govbrunoweberlab.chepfl.chunil.chfrontiersin.org During ischemic events, lactate may serve as an alternative energy source to support neuron survival. frontiersin.org Studies have shown that administration of this compound directly after oxygen and glucose deprivation (OGD) in vitro or immediately after reperfusion following middle cerebral artery occlusion in vivo can protect against neuronal death and reduce lesion size, leading to improved neurological outcomes. nih.govepfl.ch The neuroprotective effects of lactate in ischemia may involve a dual mechanism, acting as both an energy substrate and potentially through the activation of the HCA1 receptor (also known as GPR81) and the upregulation of neuroprotective potassium channels like TREK1 in astrocytes. brunoweberlab.chunil.chnih.gov

Dysregulation of this compound Metabolism in Neurodegeneration

Alterations in this compound metabolism are implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and others. neurology.orgnih.govmdpi.comkjpp.netnih.govmdpi.comfrontiersin.orgnih.govmolbiolcell.org Impaired glucose uptake and altered lactate metabolism are observed in the AD brain. neurology.org Reduced levels of lactate and downregulated neuronal MCT2 have been found in the cerebral cortex and hippocampus of AD mouse models, correlating with energy deficits and impaired memory. nih.govmdpi.comfrontiersin.org While some studies report decreased CSF lactate levels in certain neurodegenerative dementias, others show elevated CSF lactate in AD patients, suggesting a complex and potentially stage-dependent dysregulation. mdpi.com Dysruption of the astrocyte-neuron lactate shuttle and the oligodendrocyte-axon lactate shuttle have been linked to neurodegeneration. nih.govfrontiersin.orgnih.gov Furthermore, excessive lactate accumulation due to metabolic reprogramming, such as the Warburg effect, can potentially lead to neurotoxicity and neuroinflammation, contributing to neurodegenerative processes. apacsci.comnih.gov Protein lactylation, an epigenetic modification mediated by lactate, is also being investigated for its role in CNS diseases. neurology.orgmdpi.comnih.gov

This compound in Muscle Energetics and Adaptation

Skeletal muscle is a major site of this compound production and utilization, playing a critical role in energy expenditure and metabolic adaptations. nih.govmdpi.com During intense exercise, when oxygen supply may not meet the high energy demand, glucose is metabolized through glycolysis to pyruvate (B1213749), which is then converted to lactate by lactate dehydrogenase (LDH). mdpi.comfrontiersin.org This process allows for the regeneration of NAD⁺, sustaining glycolytic ATP production. mdpi.com

Role during Exercise and Recovery

Lactate production in skeletal muscle increases significantly during exercise, particularly at higher intensities. mdpi.comfrontiersin.orghealthline.com The "lactate threshold" refers to the exercise intensity at which lactate production exceeds its clearance rate, leading to accumulation in the blood. healthline.com While historically associated with fatigue, lactate is now understood to be an important energy source for exercising and non-exercising muscles, as well as other tissues like the heart and brain. nih.govmdpi.com It can be oxidized within the mitochondria via the mitochondrial lactate oxidation complex. mdpi.com

During recovery from exercise, lactate is cleared from the muscle and blood through various pathways. frontiersin.org A significant portion is transported to the liver to be converted back into glucose via gluconeogenesis (the Cori cycle). mdpi.commdpi.com Lactate is also taken up and oxidized by other tissues. mdpi.com Active recovery, involving low-intensity exercise, has been shown to enhance lactate clearance compared to passive recovery, potentially due to increased blood flow to the working muscles and elevated muscle lactate metabolism. nih.govresearchgate.net Exogenous lactate supplementation immediately after exercise has been shown to promote glycogen recovery in skeletal muscle. mdpi.com Exercise training can improve the muscle's capacity to tolerate and clear lactate, increasing the lactate threshold and delaying fatigue. healthline.commedcraveonline.comgssiweb.org

This compound in Muscle Regeneration

This compound has emerged as a molecule with a notable influence on skeletal muscle regeneration. It is produced in skeletal muscle during intense anaerobic exercise through lactic fermentation. mdpi.com Studies suggest that lactate can act as a pro-myogenic factor, affecting the proliferation and differentiation of muscle progenitor cells, known as satellite cells. mdpi.comfrontiersin.org

Research indicates that extracellular lactate can target macrophages, promoting their polarization towards an M2-like phenotype. mdpi.com These lactate-polarized macrophages can enhance the expression of vascular endothelial growth factor (VEGF), which supports muscle revascularization and the proliferation and differentiation of muscle progenitor cells after satellite cell activation. mdpi.com

In vitro studies using murine C2C12 myoblasts have shown that lactate can regulate their proliferative and differentiation rates. mdpi.com For instance, 10 mM lactate has been shown to induce myoblast differentiation by increasing the expression of the myogenic determination protein (MyoD). mdpi.com Furthermore, extracellular lactate has been observed to promote C2C12 myotube hypertrophy by activating anabolic intracellular signals. mdpi.comnih.gov

Data from in vivo studies in mice have also supported the positive effects of lactate on muscle regeneration. Oral administration of lactate has been shown to promote muscle regeneration in cardiotoxin-treated tibialis anterior muscle, leading to an increase in Pax7-positive cells. mdpi.comfrontiersin.org Administration of 20 mM lactate during myogenesis has been shown to induce the formation of myotubes characterized by increased diameter, length, and protein content compared to controls. mdpi.com

However, the effects of lactate on muscle differentiation appear to be concentration- and time-dependent. While positive effects are observed in the early stages of differentiation, high concentrations (e.g., 20 mM) may delay the late phase of myogenesis, potentially due to the downregulation of p38 MAPK phosphorylation and reduced expression of myogenic regulatory factors like Myf5 and myogenin. mdpi.com

Protein lactylation is also involved in skeletal muscle homeostasis during intense exercise. Lactylation of Vps34, a component of the PI3K complex, enhances its lipid kinase activity, promoting autophagy and endolysosomal degradation, which supports muscle homeostasis. mdpi.com

Here is a summary of research findings on this compound in muscle regeneration:

| Study Type | Model | Lactate Concentration/Intervention | Key Findings | Citations |

| In vitro | C2C12 myoblasts | 10 mM Lactate | Induces differentiation, increases MyoD expression | mdpi.com |

| In vitro | C2C12 myotubes | Extracellular Lactate | Promotes hypertrophy, activates anabolic signals | mdpi.comnih.gov |

| In vitro | C2C12 myoblasts | 20 mM Lactate | Delays late-phase differentiation at high concentrations | mdpi.com |

| In vivo | Mouse (cardiotoxin-treated tibialis anterior) | Oral Lactate Administration | Promotes regeneration, increases Pax7-positive cells | mdpi.comfrontiersin.org |

| In vivo | Mouse (myogenesis) | 20 mM Lactate Administration | Induces myotube formation with increased size and protein content | mdpi.com |

This compound in Cardiac Metabolism

The heart, traditionally considered to primarily utilize fatty acids for energy, is now recognized as a significant consumer of lactate, particularly under conditions of stress or high energy demand. frontiersin.orgnih.gov Lactate can serve as an important fuel source for the myocardium, contributing significantly to its energy requirements. frontiersin.orgnih.gov

Under normal physiological conditions, fatty acid oxidation accounts for approximately 60% of the heart's energy needs. nih.gov However, during periods of stress, such as during exercise or increased workload, lactate becomes a preferred fuel source, providing 60-90% of the myocardium's oxidizable carbon source. frontiersin.org This highlights the heart's metabolic flexibility and the crucial role of lactate in maintaining cardiac function under varying conditions. frontiersin.orgnih.gov

The "lactate shuttle theory" describes the transport and utilization of lactate within the body, including its role in the heart, where it links glycolysis and oxidative metabolism. nih.gov Lactate is transported into cardiac cells via monocarboxylate transporters (MCTs). biorxiv.org

Beyond its role as an energy substrate, lactate also acts as a signaling molecule in the cardiovascular system, influencing processes essential for cardiovascular homeostasis. frontiersin.org Emerging evidence suggests that lactate plays a critical role in the differentiation of cardiomyocytes. frontiersin.org Growing embryonic and induced pluripotent stem cells in lactate-supplemented, glucose-free medium has been shown to allow their differentiation into cardiomyocytes. frontiersin.org

Lactylation has also been observed in cardiac cells and is implicated in regulating protein function and gene expression, impacting cardiac health. researchgate.net Studies have shown a correlation between lactylation and various heart disease conditions, including heart failure and myocardial infarction. researchgate.net Histone lactylation, specifically, has demonstrated cardioprotective effects. researchgate.net

Here is a summary of lactate's role in cardiac metabolism:

| Role | Description | Conditions | Contribution to Energy | Citations |

| Energy Substrate | Oxidized to fuel the Krebs cycle, providing ATP for cardiac function. | Normal conditions, particularly under stress (exercise, increased workload, shock). | 60-90% of oxidizable carbon source under stress. frontiersin.org | frontiersin.orgnih.gov |

| Signaling Molecule | Regulates processes essential for cardiovascular homeostasis, including cardiomyocyte differentiation. | Physiological and pathological conditions. | N/A | frontiersin.org |

| Epigenetic Regulator | Protein lactylation in cardiac cells influences protein function and gene expression, impacting cardiac health. | Implicated in heart failure and myocardial infarction. | N/A | researchgate.net |

This compound in the Immune System

This compound is increasingly recognized as a significant modulator of immune cell function, playing a multifaceted role in both promoting and suppressing immune responses depending on the context and concentration. mdpi.commdpi.comfrontiersin.orgfrontiersin.orgnih.gov

This compound functions as a crucial immunomodulator, influencing the activity and fate of various immune cells. e-jyms.orgmdpi.comnih.gov Its effects are mediated through various mechanisms, including acting as a metabolic substrate, a signaling molecule via receptors like GPR81, and by influencing epigenetic modifications such as protein lactylation. e-jyms.orgmdpi.comnih.govfrontiersin.org

While lactate can serve as an energy source for immune cells, particularly under certain conditions, its accumulation, especially in environments like the tumor microenvironment, is often associated with immunosuppression. mdpi.commdpi.comfrontiersin.orgfrontiersin.orgspandidos-publications.com High levels of lactate can create an acidic environment that impairs the function of immune cells. spandidos-publications.com

Lactate can modulate immune cell signaling pathways, including NF-κB and HIF-1α. frontiersin.orgspandidos-publications.com It can also influence the expression of surface molecules on immune cells, affecting their ability to recognize and interact with target cells. frontiersin.org Furthermore, lactate can promote the recruitment and stimulation of immunosuppressive cells. spandidos-publications.comfrontiersin.org

However, under certain conditions and at lower concentrations (e.g., 0.5–3 mmol), lactate can enhance T-cell metabolism and activity. frontiersin.org This highlights the context-dependent nature of lactate's immunomodulatory effects.

This compound has a significant impact on T-cell functionality and can contribute to T-cell exhaustion, particularly in immunosuppressive environments like the tumor microenvironment (TME). mdpi.comfrontiersin.orgspandidos-publications.com

Elevated lactate levels in the TME can inhibit the activity of CD8+ T cells, which are crucial for anti-tumor immunity. mdpi.comspandidos-publications.com Lactate can suppress T-cell receptor signaling, reducing the production of key cytokines like IFN-γ, TNF-α, and IL-2, which are essential for effective anti-tumor responses. mdpi.comfrontiersin.org It can also impair T-cell proliferation and cytotoxicity. frontiersin.org

Lactate contributes to T-cell exhaustion through several mechanisms, including affecting the NAD+/NADH redox balance, inhibiting glycolysis, and decreasing ATP production. frontiersin.orgnih.gov It also influences immune checkpoint pathways, such as the PD-1/CTLA-4 axis. frontiersin.orgfrontiersin.org Lactate can enhance the expression of programmed death ligand 1 (PD-L1) on tumor cells via its receptor GPR81, which inhibits CD8+ T-cell-mediated cytotoxicity. mdpi.comfrontiersin.org Furthermore, lactate-driven activation of SIRT1 can lead to the deacetylation and degradation of T-bet, a transcription factor vital for CD8+ T-cell effector function, pushing T cells towards an exhausted phenotype with higher PD-1 expression. frontiersin.orgfrontiersin.org

Protein lactylation, a post-translational modification influenced by lactate levels, also plays a role in T-cell exhaustion. mdpi.comfrontiersin.org Lactate-induced histone lactylation can upregulate PD-1 transcription, reinforcing the exhausted phenotype. frontiersin.org

While high lactate concentrations can be detrimental to T-cell function, T cells are capable of taking up ambient lactate and metabolizing it. nih.gov Under certain conditions, lactate can be used as a carbon source to fuel intracellular metabolism. nih.govbiorxiv.org

Here is a summary of this compound's impact on T-cell functionality and exhaustion:

| Effect on T Cells | Mechanism | Outcome | Citations |

| Inhibition of Functionality | Suppresses TCR signaling, reduces cytokine production (IFN-γ, TNF-α, IL-2), impairs proliferation and cytotoxicity. | Diminished anti-tumor response. | mdpi.comfrontiersin.org |

| Induction of Exhaustion | Affects NAD+/NADH redox balance, inhibits glycolysis, decreases ATP, influences immune checkpoint pathways (PD-1/CTLA-4), promotes T-bet degradation via SIRT1. | Shift towards an exhausted phenotype with reduced effector function. | frontiersin.orgnih.govfrontiersin.org |

| Modulation of Immune Checkpoints | Enhances PD-L1 expression on tumor cells via GPR81, influences PD-1 and CTLA-4 signaling, upregulates PD-1 transcription via histone lactylation. | Increased immune tolerance and evasion. | mdpi.comfrontiersin.orgfrontiersin.org |

| Metabolic Reprogramming | Can be taken up and metabolized by T cells, used as a carbon source. High levels can repress glycolytic flux while boosting mitochondrial respiration. | Context-dependent effects on metabolism and differentiation. | nih.govbiorxiv.org |

This compound significantly modulates the activity of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing immune responses. mdpi.comfrontiersin.orgfrontiersin.org Elevated lactate levels, particularly in the TME, are known to enhance Treg suppressive function. mdpi.comfrontiersin.org

Lactate influences Treg activity through various mechanisms. It can activate the PI3K/Akt/mTOR pathway, which increases FOXP3 expression, a key transcription factor for Treg function, thereby enhancing Treg-mediated suppression of effector T cells. frontiersin.org Lactate also promotes Treg recruitment and infiltration into the TME by upregulating chemokines like CXCL12 and CX3CL1. frontiersin.orgfrontiersin.org

Furthermore, lactate boosts the release of immunosuppressive cytokines such as IL-10 and TGF-β by Tregs, intensifying their inhibitory effects on effector immune cells and facilitating immune evasion. frontiersin.org Lactate also influences Treg metabolism; studies suggest that Tregs can absorb and utilize lactate more efficiently, which helps maintain their suppressive function under high lactate conditions. frontiersin.org

Epigenetic modifications mediated by lactate, such as lactylation, also contribute to the enhanced suppressive function of Tregs. mdpi.com Lactate influences the production of Tregs through the lactylation of MSN (MOESIN), enhancing its binding to TGF-β receptors and SMAD3 signaling. mdpi.com This promotes OXPHOS in Tregs while inhibiting glycolysis, further boosting their suppressive function in the TME. mdpi.com

Here is a summary of this compound's modulation of Treg activity:

| Effect on Tregs | Mechanism | Outcome | Citations |

| Enhanced Suppressive Function | Activates PI3K/Akt/mTOR pathway, increases FOXP3 expression, boosts release of IL-10 and TGF-β. | Increased suppression of effector T cells, promotion of immune tolerance. | mdpi.comfrontiersin.org |

| Increased Recruitment/Infiltration | Upregulates chemokines (CXCL12, CX3CL1). | Enhanced presence of Tregs in immunosuppressive environments. | frontiersin.orgfrontiersin.org |

| Metabolic Adaptation | Enhanced uptake and utilization of lactate, promotion of OXPHOS while inhibiting glycolysis via MSN lactylation. | Maintenance of suppressive function in high-lactate environments. | mdpi.comfrontiersin.org |

| Epigenetic Modulation | Lactylation of MSN enhances TGF-β signaling, influencing Treg production and function. | Further reinforcement of immunosuppressive capabilities. | mdpi.com |

This compound significantly influences the polarization of macrophages, affecting the balance between the pro-inflammatory M1 phenotype and the anti-inflammatory/immunosuppressive M2 phenotype. frontiersin.orgfrontiersin.orgfrontiersin.orgasm.orgnih.gov This modulation is crucial in various physiological and pathological contexts, including inflammation and the tumor microenvironment. frontiersin.orgfrontiersin.orgmdpi.com

High concentrations of lactate, particularly in inflammatory or tumor microenvironments, tend to promote the polarization of macrophages towards an M2-like phenotype. frontiersin.orgfrontiersin.orgfrontiersin.orgasm.orgnih.gov This shift is considered immunosuppressive and can contribute to disease progression, such as tumor growth and immune evasion. frontiersin.orgfrontiersin.org